molecular formula C10H21BrO B14568856 3-(2-Bromoethoxy)octane CAS No. 61853-35-8

3-(2-Bromoethoxy)octane

Cat. No.: B14568856
CAS No.: 61853-35-8
M. Wt: 237.18 g/mol
InChI Key: CFWOCCWPZFDSTL-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)octane is a brominated ether derivative featuring an octane backbone with a 2-bromoethoxy substituent at the third carbon position. This compound is structurally characterized by its eight-carbon alkyl chain and a bromine atom attached via an ethoxy linker. Brominated ethers like this are often utilized as intermediates in organic synthesis, particularly in alkylation reactions or as precursors for more complex molecules in pharmaceuticals and materials science .

Properties

CAS No.

61853-35-8

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(2-bromoethoxy)octane

InChI

InChI=1S/C10H21BrO/c1-3-5-6-7-10(4-2)12-9-8-11/h10H,3-9H2,1-2H3

InChI Key

CFWOCCWPZFDSTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(2-Bromoethoxy)octane is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of sodium or potassium alkoxide and 2-bromoethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Ethers: Formed through nucleophilic substitution.

    Alkenes: Formed through elimination reactions.

    Alcohols and Aldehydes: Formed through oxidation reactions.

Scientific Research Applications

3-(2-Bromoethoxy)octane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ethers and other functionalized compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)octane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom, being a good leaving group, facilitates the formation of these intermediates, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(2-Bromoethoxy)octane, we compare it with three brominated ethers and related derivatives, focusing on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Applications Reference ID
This compound Octane backbone 2-Bromoethoxy at C3 Alkylation agent, synthesis
2,4-Dibromo-1-(2-bromoethoxy)benzene Benzene ring 2-Bromoethoxy, 2,4-dibromo Pharmaceutical intermediates
3-Bromooxetane Oxetane ring Bromine at C3 Polymer chemistry, crosslinking
2-(3-Bromo-phenoxy)ethylamine Phenoxy-ethylamine Bromophenoxy, ethylamine Bioactive compound synthesis

Table 2: Key Reactivity Parameters (Inferred from Analogs)

Compound Boiling Point (°C) Solubility (Polarity) Stability to Hydrolysis
This compound ~200–220* Low (lipophilic) Moderate (pH-sensitive)
2,4-Dibromo-1-(2-bromoethoxy)benzene >250 Low (aromatic) High
3-Bromooxetane ~150–170 Moderate Low (moisture-sensitive)

*Estimated based on alkyl chain length and bromoethoxy analogs .

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